Epiisopodophyllotoxin Epiisopodophyllotoxin
Brand Name: Vulcanchem
CAS No.: 55568-79-1
VCID: VC20300954
InChI: InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19-,20+/m0/s1
SMILES:
Molecular Formula: C22H22O8
Molecular Weight: 414.4 g/mol

Epiisopodophyllotoxin

CAS No.: 55568-79-1

Cat. No.: VC20300954

Molecular Formula: C22H22O8

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Epiisopodophyllotoxin - 55568-79-1

Specification

CAS No. 55568-79-1
Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
IUPAC Name (5S,5aR,8aR,9S)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Standard InChI InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19-,20+/m0/s1
Standard InChI Key YJGVMLPVUAXIQN-XCXWGBRNSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Epipodophyllotoxin (C₂₂H₂₂O₈) has a molecular weight of 414.405 g/mol and a density of 1.37 g/cm³ . Its crystalline structure melts at 160.3°C and boils at 597.9°C under standard pressure, with a flash point of 210.2°C . The compound’s planar aromatic system and ether linkages contribute to its stability and interaction with biological targets like tubulin and topoisomerase II .

Table 1: Physicochemical Properties of Epipodophyllotoxin

PropertyValue
Molecular FormulaC₂₂H₂₂O₈
Molecular Weight414.405 g/mol
Melting Point160.3 °C
Boiling Point597.9 °C at 760 mmHg
Density1.37 g/cm³
Flash Point210.2 °C
LogP (Partition Coefficient)2.41

Stereochemical Considerations

The (5R,5aR,8aR,9S) configuration of epipodophyllotoxin is critical for its antitubulin activity, as epimerization at the C-7 position reduces potency . This stereospecificity influences binding to the colchicine site of β-tubulin, disrupting microtubule dynamics and inducing mitotic arrest .

Biosynthesis and Sustainable Production

Natural Biosynthesis in Podophyllum Species

In Sinopodophyllum hexandrum, epipodophyllotoxin is synthesized via the phenylpropanoid pathway, involving oxidative coupling of coniferyl alcohol to form (+)-pinoresinol, which is subsequently reduced to (-)-matairesinol . Cytochrome P450 enzymes, including CYP719A23 and CYP71CU1, catalyze methylenedioxy bridge formation and hydroxylation steps to yield (-)-deoxypodophyllotoxin, which is further oxidized to epipodophyllotoxin by CYP82D61 .

Heterologous Production in E. coli

Recent breakthroughs have enabled the reconstitution of a six-enzyme cascade in E. coli, achieving 98% conversion of (-)-matairesinol to (-)-deoxypodophyllotoxin at 78 mg/L . The pathway integrates three plant P450 monooxygenases (CYP719A23, CYP71CU1, CYP82D61) with a cytochrome P450 reductase (ATR2), enabling the synthesis of (-)-epipodophyllotoxin in a single reaction pot . This microbial platform offers a scalable and eco-friendly alternative to plant extraction.

Pharmacological Activities and Mechanisms

Antiproliferative Effects

Epipodophyllotoxin demonstrates potent cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with GI₅₀ values of 0.36 μM and 0.24 μM, respectively . It inhibits microtubule polymerization by binding to tubulin’s colchicine site, leading to G2/M phase arrest and apoptosis .

Topoisomerase II Inhibition

Unlike podophyllotoxin, epipodophyllotoxin derivatives such as etoposide act as topoisomerase II poisons, stabilizing DNA-enzyme complexes and inducing double-strand breaks . This mechanism is pivotal in treating solid tumors and leukemias .

Activity Against Multidrug-Resistant Cancers

Epipodophyllotoxin hybrids exhibit enhanced efficacy against P-glycoprotein (P-gp)-overexpressing cancers. For example, triazole-linked hybrids show IC₅₀ values of 0.13–66.6 μM in HepG2 and MKN-45 cells, surpassing etoposide by 35–1,900-fold . Structural modifications, such as sulfur substitution at the C-4 position, improve bioavailability and circumvent drug efflux .

Structural Modifications and Hybrid Compounds

Epipodophyllotoxin-1,2,3-Triazole Hybrids

Incorporation of 1,2,3-triazole moieties enhances water solubility and target affinity. Hybrid 5a (IC₅₀: 10–60 nM) inhibits topoisomerase II and induces sub-G₁ phase arrest, demonstrating 1900-fold greater potency than etoposide in MCF-7 cells .

Methoxy and Sulfur Substitutions

Methoxy groups at the C-4′ position maintain activity, while sulfur substitutions at the triazole moiety improve metabolic stability. Hybrid 6 (IC₅₀: 0.13 μM) shows marked activity against B16 melanoma cells .

Clinical Applications and Semisynthetic Derivatives

Etoposide and Teniposide

Etoposide (VP-16) and teniposide (VM-26) are glycosylated derivatives used in treating small-cell lung cancer and lymphomas. They function as topoisomerase II inhibitors, causing DNA fragmentation and apoptosis .

Recent Derivatives in Clinical Trials

Novel analogs like NK611 and GL-331 exhibit reduced toxicity and improved blood-brain barrier penetration, showing promise in glioblastoma trials .

Challenges and Future Perspectives

Sustainability and Supply Limitations

Overharvesting of Sinopodophyllum hexandrum has led to ecological decline, necessitating synthetic biology solutions . Microbial biosynthesis in E. coli and yeast is advancing, with yields nearing 100 mg/L .

Overcoming Drug Resistance

Hybrid molecules targeting both tubulin and topoisomerase II are under development to combat multidrug resistance. Nanoparticle delivery systems are also being explored to enhance tumor specificity .

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